molecular formula C10H16F3NO2 B8724788 tert-Butyl (1-(trifluoromethyl)cyclobutyl)carbamate

tert-Butyl (1-(trifluoromethyl)cyclobutyl)carbamate

Cat. No.: B8724788
M. Wt: 239.23 g/mol
InChI Key: NYLGQOMIXAKPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1-(trifluoromethyl)cyclobutyl)carbamate is a useful research compound. Its molecular formula is C10H16F3NO2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

tert-butyl N-[1-(trifluoromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H16F3NO2/c1-8(2,3)16-7(15)14-9(5-4-6-9)10(11,12)13/h4-6H2,1-3H3,(H,14,15)

InChI Key

NYLGQOMIXAKPFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(Trifluoromethyl)cyclobutanecarboxylic acid (1 g, 5.95 mmol) and triethylamine (0.912 mL, 6.54 mmol) in anhydrous tert-butanol (20 mL) was stirred at room temperature in the presence of 4 Å molecular sieves powder. To the mixture was added diphenyl phosphorazidate (1.801 g, 6.54 mmol). The reaction mixture was refluxed under N2 for 2 days, filtered, then concentrated in vacuo. The oily residue was stirred in ether, ether layer was isolated. The procedure was repeated three times. The combined organics were washed with 5% citric acid, saturated aqueous NaHCO3 twice, brine, dried over anhydrous Na2SO4, and concentrated to give tert-butyl 1-(trifluoromethyl)cyclobutylcarbamate (713 mg) as a white solid. The solid was dissolved in 1.25 N HCl in methanol solution (10 mL), stirred at 50° C. overnight, and concentrated to give the title compound (493 mg). 1H NMR (400 MHz, DMSO-d6) δ 1.87-1.97 (m, 1H), 2.04-2.15 (m, 1H), 2.44-2.50 (m, 4H), 9.40 (br, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.912 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
diphenyl phosphorazidate
Quantity
1.801 g
Type
reactant
Reaction Step Two

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